

# Envonalkib's Biological Activity on ROS1 Fusion Proteins: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Receptor tyrosine kinase (RTK) fusions involving the ROS1 gene are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. These chromosomal rearrangements lead to the constitutive activation of the ROS1 kinase domain, triggering downstream signaling pathways that promote cell proliferation, survival, and migration. **Envonalkib** (also known as TQ-B3139 or Anluoqing) is a novel small-molecule tyrosine kinase inhibitor (TKI) designed to target ALK, c-Met, and ROS1. This technical guide provides an in-depth overview of the biological activity of **Envonalkib** on ROS1 fusion proteins, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows.

# **Core Biological Activity of Envonalkib on ROS1**

**Envonalkib** has demonstrated potent inhibitory activity against ROS1 kinase. Preclinical data from enzymatic assays indicate that **Envonalkib**'s potency is five times higher than that of crizotinib, a first-generation ALK/ROS1 inhibitor.[1] This suggests a strong potential for effective targeting of ROS1-driven malignancies.

# **Clinical Efficacy in ROS1 Fusion-Positive NSCLC**



Clinical evidence supports the anti-tumor activity of **Envonalkib** in patients with ROS1 fusion-positive NSCLC. In a first-in-human phase I study (NCT03099330), **Envonalkib** (TQ-B3139) was administered to patients with advanced NSCLC harboring ALK or ROS1 rearrangements. The study reported promising efficacy in the ROS1-positive cohort.[2]

Table 1: Clinical Activity of **Envonalkib** in ROS1 Fusion-Positive NSCLC

| Clinical Endpoint                | Result                      | Patient Population                                 | Study                       |
|----------------------------------|-----------------------------|----------------------------------------------------|-----------------------------|
| Objective Response<br>Rate (ORR) | 66.7% (2 out of 3 patients) | Patients with ROS1 fusion at a dose of ≥200 mg BID | Phase I<br>(NCT03099330)[2] |

BID: twice daily

# **ROS1 Signaling and Mechanism of Inhibition**

ROS1 fusion proteins activate several downstream signaling cascades crucial for cancer cell pathogenesis. The constitutive kinase activity of the ROS1 fusion protein leads to autophosphorylation and subsequent activation of pathways including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are central to regulating cell growth, survival, and proliferation.

**Envonalkib**, as a tyrosine kinase inhibitor, is designed to bind to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the aberrant signaling that drives tumor growth.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of TQ-B3139 (CT-711) in advanced non-small cell lung cancer patients with ALK and ROS1 rearrangements PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Envonalkib's Biological Activity on ROS1 Fusion Proteins: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#biological-activity-of-envonalkib-on-ros1-fusion-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com